Product packaging for Etoperidone-d8 Hydrochloride(Cat. No.:CAS No. 1329796-60-2)

Etoperidone-d8 Hydrochloride

Cat. No.: B589923
CAS No.: 1329796-60-2
M. Wt: 422.424
InChI Key: BHKPQZVLIZKSAG-USILMEKGSA-N
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Description

Evolution of Deuterated Analogues in Contemporary Drug Discovery and Development Research

The application of deuterium (B1214612) in medicinal chemistry represents a significant advancement in drug discovery. humanjournals.com The concept of replacing hydrogen with its stable, heavy isotope, deuterium, is an example of bioisosterism, where an analogue is designed to have similar biological effects but superior properties. wikipedia.org This structural modification, known as deuteration, can improve the pharmacokinetic or toxicological profiles of drugs. nih.govnih.gov While the idea emerged in the 1960s and the first patents for deuterated molecules were granted in the 1970s, the field evolved slowly. wikipedia.orgnih.gov

A major turning point occurred in 2017 with the U.S. Food and Drug Administration (FDA) approval of the first deuterated drug, deutetrabenazine. nih.govnih.govacs.org This drug, a deuterated version of tetrabenazine (B1681281) used to treat chorea associated with Huntington's disease, demonstrated a superior pharmacokinetic profile, allowing for reduced dosing frequency. nih.gov The success of this "deuterium switch" approach, where an existing drug is modified, invigorated the pharmaceutical industry, leading to increased investment and a pipeline of other deuterated analogues entering clinical trials. nih.govacs.org

More recently, the strategy has evolved beyond modifying existing drugs. The focus has shifted to incorporating deuterium in the early stages of novel drug discovery to overcome metabolic challenges from the outset. nih.gov This led to the 2022 FDA approval of deucravacitinib, the first de novo deuterated drug, for treating plaque psoriasis. nih.gov This evolution signifies that deuteration is no longer just a tool for improving old drugs but is a fundamental strategy in the design of new, optimized chemical entities. assumption.edu

Milestone Description Approximate Year Significance
Initial Concept Independent works on deuterated versions of tyramine (B21549) and morphine were published. nih.govEarly 1960sEstablished the foundational idea of using deuterium in drug molecules. nih.gov
First Patents The first U.S. patents for deuterated molecules were granted. wikipedia.org1970sProvided a commercial and legal framework for developing deuterated compounds. wikipedia.org
First FDA-Approved Deuterated Drug Deutetrabenazine (Austedo®) received FDA approval. nih.govacs.org2017Validated the "deuterium switch" strategy and demonstrated the clinical and commercial viability of deuterated drugs. nih.gov
First de novo FDA-Approved Deuterated Drug Deucravacitinib was approved by the FDA. nih.gov2022Marked a strategic shift towards incorporating deuterium in early-stage, novel drug discovery programs. nih.gov

Strategic Rationale for Deuteration in Mechanistic and Quantitative Biological Investigations

The strategic use of deuterium in biological research is primarily based on the kinetic isotope effect (KIE). acs.org Deuterium, containing a proton and a neutron, is about twice as heavy as protium (B1232500) (the common isotope of hydrogen). humanjournals.com This mass difference leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. humanjournals.comacs.org Consequently, breaking a C-D bond requires more energy and can occur at a significantly slower rate—up to 10 times slower than breaking a corresponding C-H bond. acs.org

Mechanistic Investigations: This kinetic difference is a powerful tool for elucidating reaction mechanisms and metabolic pathways. acs.orgscielo.org.mxnih.gov By selectively replacing a hydrogen atom with deuterium at a site of metabolism, researchers can determine if the cleavage of that C-H bond is a rate-determining step in the metabolic process. acs.org This approach helps in:

Identifying Metabolic Soft Spots: Pinpointing the specific sites on a molecule that are most susceptible to metabolic breakdown. nih.gov

Probing Reaction Mechanisms: Understanding the step-by-step process of how enzymes metabolize a drug. snnu.edu.cn

Improving Metabolic Profiles: Strategically blocking or slowing down the formation of unwanted or toxic metabolites, thereby enhancing the safety profile of a drug. nih.gov

Quantitative Investigations: In analytical science, deuterated compounds are considered the gold standard for use as internal standards, particularly in highly sensitive quantitative techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). scielo.org.mxclearsynth.comscioninstruments.com An internal standard is a compound added in a known quantity to all samples to correct for analytical variability. scioninstruments.com Deuterated analogues are ideal for this purpose because:

They have nearly identical chemical and physical properties to the non-deuterated analyte, ensuring they behave similarly during sample extraction, processing, and chromatographic separation. scioninstruments.com

Their difference in mass allows them to be easily distinguished from the analyte by the mass spectrometer. clearsynth.com

They effectively compensate for variations in sample recovery, matrix effects (where other components in a complex sample interfere with the analysis), and instrument response, leading to significantly improved precision and accuracy in quantitative measurements. clearsynth.comscioninstruments.comlcms.czmdpi.com

Property Hydrogen (Protium) Deuterium Impact on Biological Investigations
Symbol HD or ²HUsed to denote labeled positions in a molecule.
Composition 1 Proton, 1 Electron1 Proton, 1 Neutron, 1 ElectronDoubles the mass without significantly altering chemical properties like size and shape. humanjournals.comwikipedia.org
Bond Strength (C-X) WeakerStrongerForms the basis of the Kinetic Isotope Effect (KIE), slowing metabolic reactions at the site of deuteration. acs.org
Vibrational Frequency HigherLowerA key factor contributing to the higher bond energy of C-D vs. C-H.

Overview of Research Applications for Etoperidone-d8 Hydrochloride in Preclinical and Analytical Sciences

The primary and most critical application of this compound is its use as a stable isotopically labeled internal standard for the quantitative analysis of etoperidone (B1204206). medchemexpress.com Etoperidone is an antidepressant that was studied for various conditions, including depression and tremors associated with Parkinson's disease. ncats.ionih.gov Preclinical studies for any drug candidate involve extensive investigation into its pharmacokinetics (PK)—how the body absorbs, distributes, metabolizes, and excretes the drug (ADME).

In this context, this compound is an indispensable research tool. During preclinical PK studies, which often involve animal models, biological samples such as blood, plasma, and urine are collected over time after administration of etoperidone. eur.nlclinicaltrials.govgoogleapis.com To accurately measure the concentration of etoperidone in these complex biological samples, a precise amount of this compound is added to each sample before analysis. lcms.cz

When analyzed using LC-MS/MS, the mass spectrometer can differentiate between the parent drug (etoperidone) and its heavy isotope-labeled internal standard (this compound). clearsynth.comscioninstruments.com By comparing the instrument's response for the analyte to that of the known quantity of the internal standard, researchers can calculate the exact concentration of etoperidone in the original sample with high accuracy and reliability. clearsynth.com This process corrects for any potential loss of the analyte during sample preparation or fluctuations in the instrument's signal, which is crucial for building accurate pharmacokinetic models. scioninstruments.comlcms.cz Therefore, the main research application of this compound is to support the bioanalytical method validation and pharmacokinetic studies that are fundamental to the preclinical development of etoperidone or its derivatives. clearsynth.comfda.gov

Identifier Value
Compound Name This compound
CAS Number 1329796-60-2 lgcstandards.com
Unlabeled CAS Number 57775-22-1 (Etoperidone Hydrochloride) lgcstandards.comscbt.com
Molecular Formula C₁₉H₂₉Cl₂N₅O (with d8 substitution) scbt.com
Primary Application Labeled internal standard for quantitative bioanalysis. medchemexpress.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H29Cl2N5O B589923 Etoperidone-d8 Hydrochloride CAS No. 1329796-60-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[3-[4-(3-chlorophenyl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]propyl]-4,5-diethyl-1,2,4-triazol-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28ClN5O.ClH/c1-3-18-21-25(19(26)24(18)4-2)10-6-9-22-11-13-23(14-12-22)17-8-5-7-16(20)15-17;/h5,7-8,15H,3-4,6,9-14H2,1-2H3;1H/i11D2,12D2,13D2,14D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHKPQZVLIZKSAG-USILMEKGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=O)N1CC)CCCN2CCN(CC2)C3=CC(=CC=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1CCCN2C(=O)N(C(=N2)CC)CC)([2H])[2H])([2H])[2H])C3=CC(=CC=C3)Cl)([2H])[2H])[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29Cl2N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Isotopic Labeling Strategies for Etoperidone D8 Hydrochloride

Deuteration Pathways and Chemical Synthesis Techniques for Selective Isotopic Incorporation

The synthesis of Etoperidone-d8 is not a direct modification of the final Etoperidone (B1204206) molecule but rather a multi-step process that relies on the "bottom-up" construction using a deuterated building block. nih.gov The primary strategy involves the synthesis of a deuterated precursor, which is then incorporated into the final molecular structure using established synthetic protocols. google.com For Etoperidone-d8, the key deuterated intermediate is piperazine-d8.

General synthetic routes for piperazine-containing drugs often involve the N-alkylation of a substituted piperazine (B1678402) with a suitable side chain. google.com In the case of Etoperidone-d8, the synthesis logically proceeds via the reaction of 1-(3-chlorophenyl)piperazine-d8 (B563778) with a propyl-triazolone electrophile. This approach necessitates the prior synthesis of the deuterated piperazine core.

Deuteration of heterocyclic compounds like piperazine can be achieved through various methods, including electrocatalytic reductive deuteration of heteroaromatic precursors like pyrazine (B50134) using heavy water (D₂O) as the deuterium (B1214612) source. bohrium.com This method is advantageous as D₂O is a cost-effective and readily available source of deuterium. chinesechemsoc.orgjuniperpublishers.com Alternative strategies include the catalytic deuteration of olefinic bonds within a precursor molecule or dehalogenative deuteration, where halogen atoms are replaced with deuterium. rsc.orgjuniperpublishers.com

The successful synthesis of Etoperidone-d8 Hydrochloride hinges on the preparation of key deuterated and non-deuterated precursors. The regiospecificity of the final labeled compound is dictated entirely by the structure of these starting materials.

Key Precursors:

Piperazine-d8: This is the central deuterated building block. Its synthesis is a critical first step. One viable pathway is the reductive deuteration of pyrazine. This transformation can be accomplished using electrochemical methods or catalytic hydrogenation with deuterium gas (D₂) or D₂O under specific conditions. bohrium.comjuniperpublishers.com The use of D₂O is often preferred for its cost-effectiveness. xmu.edu.cn

1-bromo-3-chlorobenzene (B44181) or 1,3-dichlorobenzene: This aryl halide serves as the precursor for the 3-chlorophenyl moiety of Etoperidone.

2-(3-halopropyl)-4,5-diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one: This alkylating agent provides the propyl-triazolone side chain. The halide (typically chloro or bromo) serves as a leaving group for the N-alkylation reaction.

Derivatization Pathway:

Synthesis of 1-(3-chlorophenyl)piperazine-d8: The deuterated piperazine-d8 is reacted with 1-bromo-3-chlorobenzene via a nucleophilic aromatic substitution or a transition-metal-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination. This step attaches the piperazine-d8 ring to the chlorophenyl group.

Final N-alkylation: The resulting 1-(3-chlorophenyl)piperazine-d8 is then alkylated with the 2-(3-halopropyl)-4,5-diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one side chain. This reaction, typically performed in the presence of a base, forms the final carbon-nitrogen bond, assembling the complete Etoperidone-d8 structure.

Salt Formation: The free base of Etoperidone-d8 is then treated with hydrochloric acid (HCl) in a suitable solvent to precipitate the final product, this compound.

Achieving high isotopic purity (typically >98%) is paramount for the utility of a deuterated standard. This requires careful optimization of the deuteration reaction conditions to maximize deuterium incorporation and minimize isotopic dilution from residual protium (B1232500) (¹H) sources. nih.gov

For methods involving catalytic H-D exchange or reductive deuteration using D₂O, several parameters are critical:

Catalyst: The choice of catalyst, such as Palladium on Carbon (Pd/C), Ruthenium (Ru), or Platinum (Pt), significantly influences reaction efficiency and selectivity. bohrium.comjuniperpublishers.commdpi.com

Temperature: Higher temperatures can increase the rate of H-D exchange but may also lead to side reactions or reduced selectivity. mdpi.com Microwave-assisted heating can sometimes provide rapid and selective deuteration at elevated temperatures. mdpi.com

Deuterium Source: While D₂ gas can be used, D₂O is a more economical and safer alternative. rsc.orgjuniperpublishers.com The reaction medium should be rigorously dried and a high molar excess of D₂O used to drive the equilibrium towards full deuteration.

Reaction Time: Sufficient time must be allowed for the exchange reaction to proceed to completion. The progress can be monitored using techniques like mass spectrometry. nih.gov

The following table summarizes general conditions that can be optimized for deuteration reactions.

ParameterCondition/ReagentPurpose & ConsiderationRelevant Findings
Deuterium Source Heavy Water (D₂O)Economical and readily available deuterium donor. chinesechemsoc.orgUsed in electrochemical and dehalogenative deuteration of various organic halides and heteroarenes. rsc.orgbohrium.comxmu.edu.cn
Catalyst Ru electrode, Pd/C, Zinc (Zn)Facilitates reductive deuteration or dehalogenation. bohrium.comsci-hub.seRu electrodes have been used in scalable flow devices; Zinc dust is effective for dehalogenative deuteration of alkyl halides. bohrium.comsci-hub.secdnsciencepub.com
Solvent Dioxane, AcetonitrileMust be aprotic or deuterated to avoid isotopic dilution.Dioxane-D₂O solutions have been used for dehalogenation of alkyl halides. cdnsciencepub.com
Temperature Room Temp. to 120°CControls reaction rate and selectivity.Optimal temperatures vary; 120°C was found to be optimal for complete H-D exchange of certain benzylic hydrogens. mdpi.com
Additives Lewis Acids, Bases (e.g., K₂CO₃)Can enhance reactivity or act as acid scavengers.Lewis acids can promote Zn-mediated dehalogenation; K₂CO₃ is used in nucleophilic substitution steps. sci-hub.sersc.org

Methods for Assessing Isotopic Purity and Regiospecificity of Deuterium Labeling

Verifying the successful synthesis of this compound requires analytical methods capable of confirming its structural integrity, isotopic enrichment, and the precise location of the deuterium atoms (regiospecificity). rsc.orgnih.gov The two primary techniques for this purpose are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive method for determining the regiospecificity of deuterium labeling. rsc.orggoogle.com

Proton NMR (¹H NMR): In a ¹H NMR spectrum of a successfully labeled compound, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly diminished. For Etoperidone-d8, the signals for the piperazine ring protons would be absent.

Deuterium NMR (²H NMR): A ²H NMR spectrum will show signals only for the deuterium atoms, confirming their presence and chemical environment, which corresponds to the piperazine ring structure. google.com

Quantitative NMR (qNMR): This technique can be used with an internal standard to provide an accurate measure of the isotopic abundance. google.com

The combination of these methods provides a comprehensive characterization of the synthesized deuterated compound. rsc.orgresearchgate.net

Analytical MethodInformation ProvidedAdvantagesLimitations
High-Resolution Mass Spectrometry (HR-MS) Isotopic enrichment, molecular formula confirmation, isotopic distribution. rsc.orgnih.govHigh sensitivity, low sample consumption, rapid analysis. nih.govMay not distinguish between regioisomers without fragmentation analysis. nih.gov
Tandem Mass Spectrometry (MS/MS) Structural confirmation, location of deuterium labels via fragmentation patterns. nih.govresearchgate.netProvides evidence for regiospecificity.Fragmentation can sometimes be complex to interpret; may not be fully quantitative for isomer ratios. nih.gov
Proton NMR (¹H NMR) Confirms absence of protons at labeled sites, structural integrity of unlabeled parts. rsc.orggoogle.comProvides unambiguous information on the site of labeling.Less sensitive than MS; requires larger sample amount.
Deuterium NMR (²H NMR) Directly detects deuterium atoms, confirming their chemical environment and location. google.comacs.orgDefinitive confirmation of deuterium incorporation and location.Requires a spectrometer equipped for deuterium detection; lower sensitivity.

Scalability Considerations for Laboratory and Preclinical Research Quantities

The transition from a small-scale laboratory synthesis to the production of larger quantities required for preclinical studies introduces several challenges. iaea.org Key considerations include the cost of reagents, the safety and efficiency of the process, and the ability to maintain high isotopic and chemical purity at scale. openmedscience.com

The synthesis of deuterated compounds for preclinical research must be reproducible and robust. openmedscience.com Methods that are effective on a milligram scale may not be practical for gram-scale production. For instance, purification by preparative HPLC, common in the lab, can become a bottleneck at larger scales. Therefore, synthetic routes that yield high-purity material with minimal need for extensive purification are preferred.

Recent advances in chemical synthesis offer potential solutions for scaling up deuterated compound production. Electrocatalytic methods performed in continuous flow reactors have been shown to be scalable for the synthesis of deuterated starting materials like piperazine hydrochloride. bohrium.com Flow chemistry enhances safety, improves heat transfer, and allows for better control over reaction parameters, leading to greater reproducibility. openmedscience.com Similarly, dehalogenative deuteration methods using inexpensive reagents like zinc and D₂O have been successfully performed on the gram scale, indicating their potential for producing preclinical quantities. sci-hub.se The development of late-stage deuteration techniques, while not directly applicable to the precursor-based synthesis of Etoperidone-d8, reflects a broader trend towards more efficient and scalable isotopic labeling strategies in drug development. rsc.orgopenmedscience.com

Advanced Analytical Research Methodologies Employing Etoperidone D8 Hydrochloride

Development and Validation of Chromatographic-Mass Spectrometric Assays for Research Samples

The unique physicochemical properties of Etoperidone-d8 hydrochloride make it an ideal internal standard for mitigating variability inherent in analytical procedures. Its structural similarity to the parent compound, etoperidone (B1204206), ensures that it behaves almost identically during sample preparation, chromatography, and ionization, while its mass difference allows for clear differentiation by a mass spectrometer.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies

LC-MS/MS has become the cornerstone of quantitative bioanalysis due to its high sensitivity and selectivity. In the context of etoperidone analysis, the development of robust LC-MS/MS methods is crucial for understanding its pharmacokinetic and metabolic profile in non-clinical research settings. The use of this compound is integral to the validation of these methods, ensuring they meet stringent criteria for accuracy and precision.

A typical LC-MS/MS method for the quantification of etoperidone in a research matrix, such as animal plasma, would involve protein precipitation followed by chromatographic separation on a C18 reversed-phase column. The mass spectrometer would be operated in multiple reaction monitoring (MRM) mode to specifically detect the precursor-to-product ion transitions for both etoperidone and its deuterated internal standard, this compound.

ParameterTypical Condition
Chromatography
ColumnC18 Reversed-Phase (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile/Methanol
Flow Rate0.4 mL/min
GradientOptimized for separation of analyte from matrix components
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Monitored Transition (Etoperidone)Specific m/z of precursor ion → m/z of product ion
Monitored Transition (Etoperidone-d8)Specific m/z of precursor ion → m/z of product ion
Collision EnergyOptimized for each transition

This table represents typical starting conditions for method development and would require optimization for specific instrumentation and research matrices.

Method validation would encompass the assessment of linearity, precision, accuracy, recovery, and matrix effects. The inclusion of this compound allows for the precise calculation of the analyte concentration by correcting for any variations that may occur during the analytical process.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

While LC-MS/MS is more commonly employed for the analysis of pharmaceutical compounds in biological fluids, GC-MS can also be a valuable tool. Research has demonstrated the utility of etoperidone as an internal standard in GC-MS methods for the quantification of other drugs, such as trazodone (B27368), in plasma. nih.gov In such applications, the analytes are extracted from the biological matrix and often derivatized to increase their volatility for GC analysis. The mass spectrometer is typically operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. For instance, in the analysis of trazodone, specific ions for trazodone, its deuterated analog, and etoperidone as the internal standard are monitored. nih.gov

ParameterExample Condition (for Trazodone analysis with Etoperidone IS) nih.gov
Gas Chromatography
ColumnCapillary column (e.g., OV-1)
Carrier GasHelium
Temperature ProgramOptimized for separation
Mass Spectrometry
Ionization ModeElectron Impact (EI)
Monitored Ion (Trazodone)m/z 231
Monitored Ion ([2H4] Trazodone)m/z 235
Monitored Ion (Etoperidone)m/z 225

This table is based on a published method for trazodone analysis and illustrates the role of etoperidone as an internal standard in a GC-MS context.

Matrix Effects and Ion Suppression/Enhancement in Complex Biological Matrices (Non-Clinical)

A significant challenge in bioanalysis is the "matrix effect," where components of the biological sample interfere with the ionization of the target analyte, leading to either ion suppression or enhancement. waters.comkcasbio.commyadlm.org This can result in inaccurate quantification. The co-elution of endogenous phospholipids (B1166683) from plasma is a common cause of ion suppression in LC-MS/MS with electrospray ionization. waters.com

The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for these matrix effects. waters.comkcasbio.com Since the deuterated internal standard has nearly identical physicochemical properties to the analyte, it is affected by matrix interferences in the same way. waters.com Therefore, by calculating the ratio of the analyte response to the internal standard response, the variability caused by ion suppression or enhancement can be effectively normalized, leading to more accurate and reliable results. However, it's important to note that in some cases, particularly with deuterated standards, differential matrix effects can occur due to slight chromatographic shifts between the analyte and the internal standard. myadlm.orgresearchgate.netnih.gov

Application as a Stable Isotope-Labeled Internal Standard in Quantitative Bioanalysis

The gold standard for quantitative bioanalysis using mass spectrometry is the use of a stable isotope-labeled internal standard. kcasbio.combiopharmaservices.com this compound serves this purpose for the analysis of etoperidone.

Principles and Advantages of Stable Isotope Dilution Mass Spectrometry (SIDMS)

Stable Isotope Dilution Mass Spectrometry (SIDMS) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample at the beginning of the analytical process. up.ac.zanih.govwikipedia.org The ratio of the naturally occurring analyte to the isotopically labeled standard is then measured by the mass spectrometer.

The key advantages of SIDMS include:

High Accuracy and Precision: By using the isotope ratio, the method corrects for losses during sample preparation and fluctuations in instrument response. up.ac.zanih.govwikipedia.org

Correction for Matrix Effects: As discussed previously, the SIL-IS experiences similar ion suppression or enhancement as the analyte, allowing for effective normalization. nih.gov

Improved Method Ruggedness: The use of an SIL-IS makes the analytical method less susceptible to minor variations in experimental conditions.

Correction for Sample Preparation Variability and Instrumental Fluctuations

Throughout the bioanalytical workflow, from sample collection to final analysis, there are numerous potential sources of variability. These can include inconsistencies in sample extraction, pipetting errors, and fluctuations in the performance of the LC-MS/MS system. biopharmaservices.comchromatographyonline.comchromatographyonline.com

By adding this compound to the samples at an early stage, it experiences the same procedural variations as the unlabeled etoperidone. scioninstruments.comnih.gov For example, if there is incomplete recovery during a liquid-liquid or solid-phase extraction step, both the analyte and the internal standard will be lost proportionally. Similarly, if there are minor fluctuations in the injection volume or the ionization efficiency of the mass spectrometer, both compounds will be affected to a similar extent. The use of the peak area ratio of the analyte to the internal standard effectively cancels out these sources of error, leading to a more precise and accurate final concentration measurement. chromatographyonline.comscioninstruments.com

High-Resolution Mass Spectrometry for Metabolite Identification and Elucidation in Research

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the profiling and identification of drug metabolites in complex biological matrices. nih.govijpras.com The use of stable isotope-labeled compounds like this compound in conjunction with HRMS greatly enhances the confidence and efficiency of metabolite discovery. jfda-online.com This approach, often termed stable isotope tracing, leverages the unique isotopic signature of the deuterated compound to distinguish drug-related metabolites from endogenous molecules. jfda-online.com

In a typical research setting, a biological system (e.g., human liver microsomes, animal models) is exposed to a mixture of Etoperidone and this compound. When samples are analyzed by HRMS, the instrument's high mass accuracy (typically <5 ppm deviation) and resolving power allow for the determination of the elemental composition of ions. ijpras.com Metabolites originating from Etoperidone will appear as unique "doublets" in the mass spectrum. Each doublet consists of a peak corresponding to the metabolite of the unlabeled drug and a second peak, shifted by a specific mass difference, corresponding to the deuterated version of that same metabolite.

The mass difference between the peaks in the doublet directly indicates how many deuterium (B1214612) atoms were retained during the metabolic transformation. This information provides valuable clues about the site of metabolic modification. For instance, if a metabolite of Etoperidone-d8 shows a mass shift of +7 Da instead of +8 Da relative to the unlabeled metabolite, it suggests that one of the deuterated positions was the site of a metabolic reaction, such as hydroxylation followed by dehydration. Data mining techniques, such as mass defect filtering and extracted ion chromatography, are employed to systematically search the complex HRMS dataset for these characteristic isotopic patterns, facilitating the rapid detection of both expected and unexpected metabolites. nih.govnih.gov

Table 1: Illustrative HRMS Data for Metabolite Identification using Etoperidone-d8 This table presents hypothetical data to illustrate the principle of using Etoperidone-d8 in HRMS metabolite studies. Exact mass values are for demonstrative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation of Deuterated Sites

The most common NMR technique for this purpose is proton (¹H) NMR. Deuterium (²H) is NMR-active but resonates at a very different frequency from protons and is not observed in a standard ¹H NMR spectrum. Therefore, the structural confirmation is achieved by comparing the ¹H NMR spectrum of unlabeled Etoperidone Hydrochloride with that of this compound. In the spectrum of the deuterated compound, the proton signals corresponding to the positions where deuterium atoms have been substituted will be absent or have significantly diminished intensity. core.ac.uk This "disappearance" of signals provides unambiguous evidence for the sites of deuteration.

For Etoperidone-d8, where the labeling is typically on the ethyl and propyl side chains, the complex multiplet signals corresponding to the -CH2- and -CH3 groups of these chains in the parent compound would be replaced by much simpler or absent signals in the ¹H spectrum of the deuterated analog. Additionally, deuterium NMR (²H NMR) can be performed to directly observe the deuterium nuclei, further confirming their chemical environment and, by extension, their location on the molecular scaffold.

Table 2: Expected ¹H NMR Signal Changes for Structural Confirmation of Etoperidone-d8 This table presents hypothetical chemical shifts (δ) in ppm relative to a standard (e.g., TMS) to illustrate the principle of structural confirmation by ¹H NMR. The specific protons absent would depend on the exact synthesis of the deuterated standard.

Method Validation Parameters in Research Settings (e.g., Accuracy, Precision, Linearity, LOD, LOQ, Robustness, Ruggedness)

The validation of an analytical method is the process of demonstrating that the procedure is suitable for its intended purpose. wjarr.com In research settings, particularly for quantitative analysis using techniques like Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), this compound is the ideal internal standard (IS). Method validation ensures the reliability, reproducibility, and accuracy of the data generated. globalresearchonline.net Key parameters are defined by international guidelines, such as those from the International Conference on Harmonisation (ICH). europa.eu

Accuracy : This measures the closeness of the mean test results to the true value. It is assessed by analyzing quality control (QC) samples with known concentrations of Etoperidone and comparing the measured concentration against the nominal value. The result is expressed as percent recovery or percent bias. europa.eu

Precision : This expresses the closeness of agreement among a series of measurements from the same sample. It is evaluated at different levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision), and is reported as the relative standard deviation (RSD) or coefficient of variation (CV). europa.eunih.gov

Linearity : This is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. A calibration curve is generated by plotting the peak area ratio (analyte/IS) against the analyte concentration, and linearity is assessed by the correlation coefficient (r²) of the regression line. wjarr.com

Limit of Detection (LOD) : The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. For LC-MS/MS, it is often determined based on the signal-to-noise ratio (typically S/N ≥ 3). wjarr.com

Limit of Quantitation (LOQ) : The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.eu It is the lowest concentration on the calibration curve and must meet acceptance criteria for accuracy and precision.

Robustness : This is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature). researchgate.net It provides an indication of the method's reliability during normal usage.

Ruggedness : This assesses the degree of reproducibility of test results under a variety of normal test conditions, such as different analysts, different instruments, or different days. It is often evaluated as part of intermediate precision. globalresearchonline.net

This compound is crucial for achieving high-quality validation results, as it co-elutes chromatographically with the unlabeled Etoperidone and experiences similar effects of sample preparation (e.g., extraction recovery) and matrix-induced ion suppression or enhancement, thereby correcting for these variations and improving the accuracy and precision of the quantification. researchgate.net

Table 3: Summary of Typical Method Validation Parameters and Acceptance Criteria for a Bioanalytical LC-MS/MS Assay

In Vitro Metabolic Investigations of Etoperidone D8 Hydrochloride

Identification of Cytochrome P450 (CYP) Isoform Contributions to Etoperidone (B1204206) Metabolism in Hepatic Microsomes and Recombinant Enzyme Systems

In vitro studies using human hepatic S9 fractions and microsomes expressing individual recombinant CYP enzymes have been pivotal in identifying the enzymatic pathways responsible for the metabolism of etoperidone, the non-deuterated parent compound of Etoperidone-d8. nih.govresearchgate.net These investigations strongly indicate that CYP3A4 is the predominant enzyme involved in human etoperidone metabolism. nih.govnih.gov

Incubations with a panel of recombinant CYPs showed that the formation rates of primary metabolites were 10 to 100 times greater with CYP3A4 compared to other CYP isoforms. nih.govresearchgate.net Further confirming this, the production of these metabolites in 13 different human liver microsome samples showed a strong correlation with CYP3A4-mediated testosterone (B1683101) 6β-hydroxylase activity. nih.govresearchgate.net The use of CYP-specific chemical inhibitors demonstrated that ketoconazole, a potent and specific inhibitor of CYP3A4, markedly inhibited the formation of etoperidone's main metabolites, whereas inhibitors specific to other CYP enzymes did not produce significant effects. nih.govresearchgate.net

While the fundamental metabolic pathways for Etoperidone-d8 are expected to mirror those of etoperidone, the rates of these reactions may be altered due to the deuterium (B1214612) substitution.

The biotransformation of etoperidone, mediated primarily by CYP3A4, proceeds via three main initial metabolic pathways:

Alkyl Hydroxylation : This pathway involves the hydroxylation of the ethyl side chain to form OH-ethyl-Et (M1). nih.govresearchgate.net

Phenyl Hydroxylation : This pathway leads to the formation of OH-phenyl-Et (M2) through hydroxylation of the phenyl group. nih.govresearchgate.net

N-dealkylation : This pathway results in the cleavage of the molecule to produce 1-(3-chlorophenyl)piperazine (B195711) (m-CPP, M8) and a triazole propyl aldehyde (M6). nih.govresearchgate.net

Kinetic studies performed with human liver microsomes revealed that these metabolic pathways were monophasic. nih.govresearchgate.net The pathway leading to the formation of the alkyl hydroxylation product, OH-ethyl-Et (M1), was identified as the most efficient route for the drug's elimination in these in vitro systems. nih.govresearchgate.net Furthermore, the major metabolite M1 can undergo subsequent dealkylation, also mediated by CYP3A4, to form m-CPP (M8). nih.govresearchgate.net The rate of this specific conversion (M1 to M8) by recombinant CYP3A4 was determined to be 503.0 ± 3.1 pmol/nmol/min. nih.govresearchgate.net

Investigations into the in vitro metabolism of etoperidone in non-human systems, such as rat hepatic S9 fractions, have also been conducted. airitilibrary.com These studies show that rats metabolize etoperidone extensively, forming a profile of Phase I metabolites similar to that seen in human systems, including the major metabolites M1 (OH-ethyl Et) and M2 (OH-Ph Et), as well as m-CPP (M8). airitilibrary.com This suggests a conserved role for oxidative enzymes across these species in the initial biotransformation of the compound.

Phase I metabolism, which includes oxidation, reduction, and hydrolysis, serves to introduce or expose functional groups on a xenobiotic. nih.govlongdom.orgpharmaguideline.com Following Phase I, molecules can undergo Phase II metabolism, which involves conjugation reactions such as glucuronidation, sulfation, or acetylation. nih.govlongdom.orgpharmaguideline.com These reactions are catalyzed by enzymes like UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) and typically result in more polar, water-soluble metabolites that are readily excreted. pharmaguideline.comnih.gov While the Phase I metabolism of etoperidone is well-documented, specific in vitro studies detailing the particular Phase II conjugation pathways for Etoperidone-d8 or its metabolites are not extensively described in the available literature.

Characterization and Structural Elucidation of Etoperidone-d8 Metabolites in In Vitro Research Models

In vitro incubation of etoperidone with human hepatic S9 fractions resulted in the profiling and tentative identification of ten metabolites. nih.govresearchgate.net Structural elucidation was primarily based on data from API-MS (Atmospheric Pressure Ionization Mass Spectrometry) and tandem MS/MS analysis. airitilibrary.com The metabolism is extensive, with six of the ten identified metabolites arising from further biotransformation of the initial primary metabolites (M1, M2, M6, and M8). nih.govresearchgate.net

For Etoperidone-d8, the metabolic pathways are expected to produce the same core structures as the parent compound. However, due to the deuterium labeling on the piperazine (B1678402) ring, each metabolite retaining this structural feature will exhibit a corresponding mass shift in mass spectrometric analysis, aiding in its identification.

Assessment of Deuterium Isotope Effects on Metabolic Stability and Pathway Flux in In Vitro Systems

The substitution of hydrogen with deuterium, a stable, heavy isotope, can significantly affect the pharmacokinetic and metabolic profiles of a drug. medchemexpress.com This is primarily due to the kinetic isotope effect (KIE), where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. juniperpublishers.comresearchgate.net Consequently, enzymatic reactions that involve the cleavage of a C-D bond can proceed at a slower rate than the cleavage of a corresponding C-H bond. juniperpublishers.comingenza.com

This effect can lead to several outcomes in in vitro systems:

Metabolic Shunting : If metabolism is slowed at one site due to deuteration, the enzymatic process may shift to alternative, non-deuterated sites on the molecule. juniperpublishers.comresearchgate.net This can alter the ratio of metabolites formed compared to the non-deuterated parent drug. researchgate.net

In the case of Etoperidone-d8, the deuterium atoms are located on the piperazine ring. medchemexpress.com Since the primary and most efficient metabolic pathways involve hydroxylation on the ethyl and phenyl groups, a significant primary KIE on these initial steps is not expected. However, the deuteration could potentially slow the rate of N-dealkylation leading to m-CPP (M8) or any minor oxidative metabolism occurring on the piperazine ring itself. This could result in a metabolic shift, potentially increasing the flux through the hydroxylation pathways relative to the dealkylation pathway. Specific experimental studies comparing the metabolic stability and pathway flux of Etoperidone-d8 to its non-deuterated counterpart in vitro are required to quantify these effects.

Enzyme Inhibition and Induction Studies with Etoperidone-d8 in Relevant In Vitro Research Models

Assessing the potential of a new chemical entity to act as an inhibitor or inducer of drug-metabolizing enzymes is a critical component of in vitro drug development, as these interactions are a primary cause of clinical drug-drug interactions. longdom.orgnih.gov

Enzyme Inhibition : Inhibition studies in vitro typically involve incubating the test compound (e.g., Etoperidone-d8) with human liver microsomes and a probe substrate for a specific CYP enzyme. nih.gov A decrease in the formation of the probe substrate's metabolite indicates inhibition. Such studies can determine the concentration-dependent inhibitory potential (IC50) and the mechanism of inhibition (e.g., competitive, noncompetitive). nih.gov

Enzyme Induction : Induction studies often use in vitro models like primary human hepatocytes. longdom.org Cells are treated with the test compound, and changes in the expression (mRNA levels) or activity of CYP enzymes are measured. longdom.org An increase in enzyme expression or activity indicates an induction potential.

Specific in vitro studies detailing the potential of Etoperidone-d8 to either inhibit or induce key CYP450 enzymes have not been described in the available scientific literature. Given that etoperidone is a substrate for CYP3A4, it is plausible that it could act as a competitive inhibitor of other drugs metabolized by the same enzyme. nih.gov Deuteration is not expected to change the fundamental inhibitory properties of the molecule, but it could potentially alter the kinetics of such interactions. Further research is necessary to characterize the drug-drug interaction profile of Etoperidone-d8.

Table of Mentioned Compounds

Preclinical Pharmacokinetic Studies of Etoperidone D8 Hydrochloride in Non Human Models

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Animal Models (e.g., Rodent, Canine)

Preclinical ADME (Absorption, Distribution, Metabolism, and Excretion) studies are fundamental to drug development, providing critical insights into a compound's behavior in a biological system. nih.govresearchgate.net These studies are typically conducted in rodent (e.g., rats, mice) and non-rodent (e.g., dogs) species to understand pharmacokinetic properties before human trials. nih.govsrce.hrcriver.com For a compound like Etoperidone-d8 Hydrochloride, the ADME profile would be characterized based on the established profile of its non-deuterated counterpart, etoperidone (B1204206).

For standard etoperidone, studies have shown that it is well-absorbed after oral administration, though bioavailability can be variable and as low as 12% due to extensive first-pass metabolism. drugbank.com The time to reach peak plasma concentration ranges from 1.4 to 4.8 hours. drugbank.comnih.gov Etoperidone exhibits extensive binding to plasma proteins, and its volume of distribution is reported to be between 0.23 and 0.69 L/kg. drugbank.comnih.gov

Metabolism is the most significant clearance pathway for etoperidone. It is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4. nih.govtandfonline.com Key metabolic reactions include N-dealkylation, alkyl and phenyl hydroxylation, piperazinyl oxidation, and subsequent conjugation. nih.govtandfonline.com This process results in the formation of at least 21 different metabolites, with one of the major active metabolites being 1-(3'-chlorophenyl)piperazine (mCPP). drugbank.comnih.govtandfonline.com

Excretion of an oral dose is nearly complete, with approximately 79% of the dose recovered in urine and about 10% in feces. nih.govtandfonline.com Less than 0.01% of the administered dose is excreted as the unchanged parent drug, highlighting the comprehensive nature of its metabolism. nih.govtandfonline.com Preclinical ADME studies for this compound would utilize animal models such as rats and dogs to quantify these same parameters, often using radiolabeled compounds (e.g., with Carbon-14) to trace the drug and its metabolites throughout the body. nih.govresearchgate.netnih.gov

Comparative Pharmacokinetic Profiling of Etoperidone-d8 and Non-Deuterated Etoperidone in Preclinical Species

A comparative pharmacokinetic analysis between Etoperidone-d8 and non-deuterated etoperidone is essential to quantify the impact of deuteration. While specific in-vivo comparative data for Etoperidone-d8 is not available, a projected profile can be constructed based on the known effects of deuteration on drugs with similar metabolic pathways. researchgate.netnih.gov The primary rationale for deuterating a drug like etoperidone is to slow its rate of metabolism. informaticsjournals.co.in

Etoperidone is primarily metabolized by CYP3A4-mediated oxidation and N-dealkylation. nih.govtandfonline.com The substitution of hydrogen with deuterium (B1214612) at metabolically active sites creates a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. informaticsjournals.co.in This difference requires more energy to break, a phenomenon known as the kinetic isotope effect, which can significantly slow down CYP450-mediated metabolic reactions. portico.orgbioscientia.de

Consequently, Etoperidone-d8 is expected to exhibit a lower rate of metabolism compared to etoperidone. This would likely lead to a higher maximum plasma concentration (Cmax), an increased area under the concentration-time curve (AUC), a longer elimination half-life (t½), and reduced clearance (CL). researchgate.netnih.gov Studies on other deuterated antidepressants have demonstrated these exact improvements in pharmacokinetic profiles in animal models. researchgate.netfrontiersin.org

Table 1: Projected Comparative Pharmacokinetic Parameters of Etoperidone vs. This compound in a Preclinical Model (e.g., Rat)
Pharmacokinetic ParameterNon-Deuterated Etoperidone (Observed)This compound (Projected)Anticipated Rationale for Change
Metabolism RateHigh (Extensive first-pass metabolism)ReducedSlower cleavage of C-D bond by CYP3A4 (Kinetic Isotope Effect)
Bioavailability (F%)Low and variable (~12%) drugbank.comIncreasedReduced first-pass metabolism
Half-Life (t½)~21.7 hours (total radioactivity) tandfonline.comIncreasedSlower metabolic clearance
Clearance (CL)~1.01 mL/min drugbank.comnih.govDecreasedReduced rate of metabolism by CYP3A4
Peak Plasma Concentration (Cmax)VariableIncreasedSlower initial metabolism and elimination
Area Under Curve (AUC)VariableIncreasedGreater overall drug exposure due to reduced clearance

Impact of Deuteration on Key Pharmacokinetic Parameters (e.g., Clearance, Half-Life) in Research Models

The strategic replacement of hydrogen with deuterium at sites of metabolic attack is designed to favorably alter a drug's pharmacokinetic profile. researchgate.net The primary impact of this substitution is on metabolic clearance, which in turn influences the elimination half-life.

Clearance (CL): For drugs like etoperidone that are extensively metabolized by CYP450 enzymes, clearance is largely dependent on the rate of these enzymatic reactions. nih.gov The introduction of deuterium at a "metabolic soft spot"—a position on the molecule susceptible to enzymatic cleavage—can significantly reduce the rate of metabolism. portico.org The C-D bond has a lower vibrational frequency and thus a lower zero-point energy than a C-H bond, making it more stable and harder to break. portico.org This resistance to cleavage slows down metabolic pathways like N-dealkylation and hydroxylation, which are critical for etoperidone's breakdown. nih.govtandfonline.com This reduction in metabolic rate directly translates to lower systemic clearance of the drug, meaning it is removed from the body more slowly. nih.gov

Half-Life (t½): The elimination half-life of a drug is inversely proportional to its clearance (t½ ∝ Vd/CL). By reducing clearance, deuteration is expected to prolong the half-life of Etoperidone-d8. informaticsjournals.co.in A longer half-life means the drug remains at therapeutic concentrations in the body for an extended period. This improved pharmacokinetic profile could potentially allow for less frequent dosing and a more stable plasma concentration, which can be clinically advantageous. bioscientia.de Studies on other deuterated compounds have consistently shown that a decrease in clearance leads to a corresponding increase in both plasma exposure (AUC) and elimination half-life. researchgate.netfrontiersin.org

Pharmacokinetic Modeling and Simulation Approaches in Preclinical Development

Pharmacokinetic (PK) modeling and simulation are powerful computational tools used in preclinical development to predict a drug's behavior and to extrapolate findings from animals to humans. nih.govmdpi.com These approaches are particularly valuable for developing deuterated compounds like this compound.

Allometric Scaling: This is an empirical method used to predict human PK parameters, such as clearance and volume of distribution, from data obtained in multiple animal species (e.g., mouse, rat, dog). nih.govchemsafetypro.com The method is based on the principle that many physiological parameters scale with body weight across species. ffhdj.com For Etoperidone-d8, PK data from at least two preclinical species would be used to build an allometric model to provide an initial estimate of its human pharmacokinetics. However, allometry can be less accurate for drugs with complex metabolism that differs significantly between species and humans, a known challenge for some CYP3A4 substrates. nih.govscispace.com

Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK modeling is a more mechanistic approach that integrates a drug's physicochemical properties with physiological and anatomical data of the species being studied. frontiersin.orgresearchgate.net A PBPK model is constructed as a series of compartments representing real organs and tissues, connected by blood flow. nih.govmdpi.com

In the context of Etoperidone-d8, a PBPK model would be developed by:

Mechanistic Pharmacological Research and Receptor Interactions with Etoperidone D8 Hydrochloride in Vitro/non Human

Ligand Binding Assays and Receptor Affinity Profiling in Cellular and Membrane Preparations

Ligand binding assays using radiolabeled compounds in preparations from human brain tissue and expressed cell lines have been employed to determine the affinity of etoperidone (B1204206) for various neuroreceptors and transporters. drugbank.com These studies measure the equilibrium dissociation constant (Ki), where a lower Ki value indicates a stronger binding affinity.

Etoperidone demonstrates a high affinity for several serotonin (B10506) (5-HT) receptor subtypes. It binds most potently to the 5-HT2A receptor, followed by the 5-HT1A receptor. wikipedia.orgmedchemexpress.com Studies using rat cerebral cortical synaptosomes identified a Ki value of 20.2 nM for etoperidone at 5-HT1A sites. nih.gov The affinity for the serotonin transporter (SERT), the primary target for SSRIs, is comparatively weak. wikipedia.org The significant binding affinity for 5-HT2A and 5-HT1A receptors is a key feature of its pharmacological profile. drugbank.com

Etoperidone exhibits potent binding to adrenergic receptors. Its affinity for the α1-adrenergic receptor is high and comparable to its affinity for the 5-HT2A receptor. wikipedia.orgmedchemexpress.com The affinity for the α2-adrenergic receptor is moderate but still significant. wikipedia.orgdrugbank.com This interaction with α-adrenergic receptors is thought to contribute to some of the compound's effects. drugbank.comnih.gov

Beyond serotonergic and adrenergic receptors, etoperidone has been profiled against a wider range of targets. It displays very weak affinity for the dopamine (B1211576) D2 receptor, histamine (B1213489) H1 receptor, and muscarinic acetylcholine (B1216132) (mACh) receptors. wikipedia.org Similarly, its affinity for the norepinephrine (B1679862) transporter (NET) and the dopamine transporter (DAT) is very low, indicating weak activity as a reuptake inhibitor for these neurotransmitters. wikipedia.org

Interactive Table: Receptor and Transporter Binding Affinities of Etoperidone

TargetKi (nM)Species
5-HT2A Receptor36Human
α1-Adrenergic Receptor38Human
5-HT1A Receptor85Human
α2-Adrenergic Receptor570Human
Serotonin Transporter (SERT)890Human
Dopamine D2 Receptor2,300Human
Histamine H1 Receptor3,100Human
Norepinephrine Transporter (NET)20,000Human
Muscarinic Acetylcholine Receptor (mACh)>35,000Human
Dopamine Transporter (DAT)52,000Human
Data sourced from reference wikipedia.org.

Functional Assays in Cell-Based or Isolated Tissue Models (Non-Human)

Functional assays are used to determine the effect of a compound's binding to a receptor—whether it acts as an agonist (activator), antagonist (blocker), or partial agonist.

Based on its receptor affinity profile, etoperidone functions as an antagonist at several key receptors. wikipedia.org It is a potent antagonist of the 5-HT2A and α1-adrenergic receptors. wikipedia.orgdrugbank.com This 5-HT2A receptor blockade is a defining characteristic of SARI compounds. nih.govcsic.es

Its activity at the 5-HT1A receptor is more complex. In vivo studies in reserpinized rats demonstrated that etoperidone primarily acts as a 5-HT1A receptor antagonist, as it was able to block the effects of the 5-HT1A agonist 8-OH-DPAT. nih.gov However, the study also noted that the possibility of weak partial agonist activity could not be entirely ruled out. nih.gov

The pharmacological activity of etoperidone is also mediated by its active metabolite, mCPP. drugbank.comncats.io In functional assays, mCPP has been characterized as an antagonist at 5-HT2A receptors and an agonist at 5-HT2C receptors. drugbank.comnih.gov

The antagonist and agonist activities of etoperidone and its metabolite at G-protein coupled receptors (GPCRs) like the serotonin and adrenergic subtypes inherently imply a modulation of downstream intracellular signaling pathways. For instance, antagonism at the 5-HT2A receptor, which is a Gq/G11-coupled receptor, would block the serotonin-induced activation of phospholipase C and the subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). Atypical antipsychotics, which are also 5-HT2A antagonists, are known to exert therapeutic effects by reducing the activity of pyramidal neurons in the prefrontal cortex, a process modulated by these signaling cascades. nih.govcsic.es

Similarly, antagonism at α1-adrenergic receptors (also Gq-coupled) blocks norepinephrine-mediated signaling. nih.gov The predominant antagonistic activity at 5-HT1A receptors, which are Gi/Go-coupled, would prevent the inhibition of adenylyl cyclase and the resulting decrease in cyclic AMP (cAMP) levels that is typically initiated by serotonin binding. nih.gov While specific studies detailing the direct measurement of these second messengers following etoperidone application are not prevalent, its characterized functional activities provide a strong basis for inferring these modulatory effects on key intracellular signaling pathways.

Exploration of Deuterium (B1214612) Isotope Effects on Receptor Binding Kinetics and Functional Potency

The substitution of hydrogen atoms with their heavier, stable isotope deuterium (D) in a drug molecule, such as in Etoperidone-d8 Hydrochloride, can lead to significant alterations in its metabolic fate and, potentially, its pharmacodynamic properties through the kinetic isotope effect (KIE). wikipedia.orgnih.gov This effect arises from the greater mass of deuterium compared to hydrogen, resulting in a stronger carbon-deuterium (C-D) bond with a lower vibrational frequency and higher activation energy required for bond cleavage. wikipedia.orgdovepress.com While the primary application of deuteration in pharmacology is often to favorably alter pharmacokinetics by slowing metabolism, the underlying principles of the KIE can also be explored in the context of receptor-ligand interactions. medchemexpress.comnih.gov

In vitro and non-human studies have elucidated the receptor binding profile of the non-deuterated parent compound, etoperidone. wikipedia.orgmedchemexpress.com Etoperidone exhibits affinity for several serotonin (5-HT) and adrenergic receptors. nih.govdrugbank.com Its primary mechanism is thought to involve antagonism at the 5-HT2A receptor and α1-adrenergic receptor, with additional interactions at the 5-HT1A and α2-adrenergic receptors. wikipedia.org The activity of etoperidone is also significantly influenced by its major metabolite, meta-chlorophenylpiperazine (mCPP), which itself has a complex receptor interaction profile. nih.govdrugbank.com

The theoretical impact of deuterium substitution in this compound on receptor binding kinetics—the rates of association (kon) and dissociation (koff) of the ligand to and from its receptor—is a nuanced consideration. The stability of the C-D bond is less likely to directly influence the initial, non-covalent binding events that govern receptor affinity, as these are primarily driven by forces such as hydrogen bonding, van der Waals interactions, and hydrophobic effects, which are only subtly altered by deuteration. wikipedia.org However, if conformational changes in the ligand are necessary for optimal receptor fit or if the dissociation process involves energy-dependent steps that could be influenced by the altered vibrational modes of the C-D bonds, a deuterium isotope effect on binding kinetics could, in theory, be observed.

For instance, a slower conformational adaptation of the deuterated ligand upon binding could potentially decrease the association rate constant (kon). Conversely, if the dissociation process is energetically hindered, the dissociation rate constant (koff) might be reduced, leading to a longer residence time of the drug at the receptor. This prolonged receptor occupancy could, in turn, affect the functional potency of the compound. An extended interaction at an antagonist-targeted receptor might enhance its blocking effect, while a longer dwell time at an agonist-targeted receptor could potentiate its signaling cascade.

While specific experimental data on the receptor binding kinetics of this compound is not available in the public domain, the established affinities of its non-deuterated counterpart provide a basis for such theoretical explorations. The table below summarizes the binding affinities (Ki) of etoperidone for various human receptors, which would be the starting point for any comparative analysis with its deuterated analog.

Table 1: Receptor Binding Affinities of Etoperidone (Non-Deuterated)

Receptor Binding Affinity (Ki, nM) Species
5-HT2A 36 Human
α1-Adrenergic 38 Human
5-HT1A 85 Human
α2-Adrenergic 570 Human
Dopamine D2 2,300 Human
Histamine H1 3,100 Human
Muscarinic ACh >35,000 Human

Data sourced from reference wikipedia.org

To illustrate the potential, though theoretical, influence of the deuterium isotope effect on receptor interactions, the following table conceptualizes how binding kinetics and functional potency might be altered.

Table 2: Theoretical Impact of Deuteration on Receptor Binding Kinetics and Functional Potency of this compound

Parameter Theoretical Effect of Deuteration Potential Consequence for Functional Potency
Association Rate (kon) Possible slight decrease May slightly delay the onset of receptor interaction.
Dissociation Rate (koff) Possible decrease (slower dissociation) Could prolong receptor occupancy, potentially enhancing antagonist activity or altering agonist signaling duration.
Receptor Residence Time Potential increase May lead to a more sustained pharmacological effect at the receptor level.

It is crucial to emphasize that these considerations remain speculative without direct comparative in vitro binding and functional assays for both etoperidone and this compound. The primary utility of this compound in research to date has been as an internal standard for mass spectrometry-based quantification of etoperidone, leveraging its mass difference without assuming significant pharmacodynamic alteration. medchemexpress.commedchemexpress.com However, the principles of the kinetic isotope effect suggest a potential for subtle, yet potentially significant, modifications in receptor-level interactions that warrant further empirical investigation.

Applications of Etoperidone D8 Hydrochloride in Drug Discovery and Development Research Non Clinical

Utility in High-Throughput Screening and Lead Optimization Methodologies

In the fast-paced environment of drug discovery, high-throughput screening (HTS) is employed to rapidly assess large compound libraries for biological activity against a specific target. researchgate.net The accuracy and reliability of HTS assays are paramount for identifying promising "hit" compounds. Etoperidone-d8 Hydrochloride, as a stable isotope-labeled internal standard, plays a crucial role in enhancing the quality of data generated from HTS campaigns that utilize mass spectrometry (MS) as a detection method. juniperpublishers.comacs.org

By introducing a known concentration of this compound into each sample, researchers can normalize for variations in sample preparation, injection volume, and ionization efficiency in the mass spectrometer. labroots.com This normalization is critical for minimizing false positives and negatives, ensuring that the observed changes in signal intensity are due to the activity of the test compound and not analytical variability. juniperpublishers.com

Following the identification of initial hits, the lead optimization phase commences, aiming to refine the chemical structure of a compound to improve its efficacy, selectivity, and pharmacokinetic properties. google.comnih.gov In this iterative process, deuterated compounds like this compound are invaluable for the precise quantification of the parent compound and its metabolites in various in vitro and in vivo assays. This allows for a more accurate assessment of a lead candidate's absorption, distribution, metabolism, and excretion (ADME) profile, guiding medicinal chemists in making informed decisions to enhance the molecule's drug-like properties. nih.govresearchgate.netacs.org

Table 1: Illustrative Application of Etoperidone-d8 HCl in a High-Throughput Screening Assay

ParameterDescription
Assay TypeIn vitro metabolic stability assay using human liver microsomes.
AnalyteLead Compound X
Internal Standard This compound
Detection MethodLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
PurposeTo determine the rate of metabolism of Lead Compound X. The consistent signal from Etoperidone-d8 HCl across all samples allows for accurate quantification of the depletion of Lead Compound X over time.

Contribution to Structure-Activity Relationship (SAR) Studies via Isotopic Modification

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. nih.gov The strategic placement of deuterium (B1214612) atoms in a molecule, a process known as isotopic modification, can be a powerful tool in SAR studies. researchgate.net While direct SAR studies involving this compound are not extensively published, the principles of using deuterated analogs are well-established.

Role in Understanding Drug-Drug Interactions at a Mechanistic Level in Preclinical Contexts

Drug-drug interactions (DDIs) represent a significant concern in drug development and clinical practice. researchgate.netqps.com Understanding the potential for a new chemical entity to interact with co-administered drugs is a critical aspect of preclinical safety assessment. This compound can be instrumental in elucidating the mechanisms of DDIs, particularly those involving cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast number of drugs. nih.gov

Etoperidone (B1204206) is known to be a substrate and an inhibitor of CYP3A4, a key enzyme in drug metabolism. researchgate.netresearchgate.net Preclinical studies investigating the DDI potential of etoperidone or its analogs can utilize this compound as a tool. For example, in in vitro assays with human liver microsomes, this compound can be used as a stable isotope-labeled substrate to monitor the inhibitory effects of other compounds on its metabolism. nih.gov The high sensitivity and specificity of MS-based detection allow for precise measurement of metabolite formation, providing a clear indication of the extent of enzyme inhibition.

Furthermore, deuteration can alter the metabolic pathway of a drug, a phenomenon known as "metabolic switching". bioscientia.de By comparing the metabolic profiles of etoperidone and this compound in the presence of other drugs, researchers can gain mechanistic insights into how different metabolic pathways are affected by the interacting compound. This can help in predicting potential DDIs in a clinical setting and in designing safer therapeutic agents.

Table 2: Hypothetical Preclinical Study on CYP3A4 Inhibition using this compound

Study ParameterDetails
Test System Human Liver Microsomes
Substrate This compound
Inhibitor Ketoconazole (a potent CYP3A4 inhibitor)
Endpoint Formation of hydroxylated metabolites of this compound
Expected Outcome A significant decrease in the formation of hydroxylated metabolites in the presence of ketoconazole, confirming the role of CYP3A4 in the metabolism of etoperidone and providing a quantitative measure of the inhibitory potential.

Implementation in Quantitative Mass Balance Studies in Animal Models for Research Purposes

Mass balance studies are essential in drug development to understand the absorption, distribution, metabolism, and excretion (ADME) of a new drug candidate. admescope.combioivt.comresearchgate.net These studies typically involve administering a labeled version of the drug to animal models and tracking the recovery of the label in urine, feces, and other biological matrices. fda.gov While radiolabeled compounds (e.g., with 14C) have traditionally been used, stable isotope-labeled compounds like this compound offer a non-radioactive alternative for certain applications. researchgate.netresearchgate.net

In a quantitative mass balance study, this compound can be administered to animal models, and its fate can be traced using LC-MS/MS. This technique allows for the simultaneous quantification of the parent drug and its deuterated metabolites in various biological samples. nih.gov The data obtained from such studies are crucial for determining the primary routes of excretion and for identifying and quantifying the major metabolites.

A study on the excretion and metabolism of [14C]etoperidone in humans provides valuable data that can be correlated with animal model studies. nih.gov In that study, the total radioactivity recovered was 78.8% in urine and 9.6% in feces, with unchanged etoperidone accounting for less than 0.01% of the dose in excreta. nih.gov This indicates extensive metabolism. The major metabolic pathways were identified as alkyl oxidation, piperazinyl oxidation, N-dealkylation, phenyl hydroxylation, and conjugation. nih.gov

By using this compound in animal mass balance studies, researchers can obtain similar data without the need for radiolabeling, which simplifies handling and disposal procedures. The high sensitivity of modern mass spectrometers allows for the detection and quantification of deuterated compounds even at low concentrations.

Table 3: Excretion of Etoperidone and its Metabolites in Humans (Data from a [14C]etoperidone study) nih.gov

Excretion RoutePercentage of Administered Dose Recovered
Urine78.8 ± 3.6%
Feces9.6 ± 4.1%
Total Recovery 88.4%

This data from human studies provides a benchmark for what can be expected in animal mass balance studies using this compound, allowing for cross-species comparisons of metabolic profiles.

Future Directions and Emerging Research Avenues for Etoperidone D8 Hydrochloride

Integration with Advanced Multi-Omics Technologies (e.g., Metabolomics, Proteomics) in Research Settings

The future of research involving Etoperidone-d8 hydrochloride is increasingly tied to the integration of multi-omics technologies. These approaches, which include metabolomics and proteomics, allow for a comprehensive, system-wide understanding of the biological effects and pathways of drug compounds.

Metabolomics , the large-scale study of small molecules or metabolites within cells, tissues, or organisms, offers a powerful lens through which to view the impact of this compound. nih.govcreative-proteomics.com By using this deuterated standard, researchers can accurately trace and quantify the metabolic fate of etoperidone (B1204206) in complex biological systems. creative-proteomics.com This approach can help in identifying novel metabolites, elucidating metabolic pathways, and understanding the drug's mechanism of action on a molecular level. nih.govcreative-proteomics.com The integration of metabolomics can provide a detailed snapshot of the biochemical changes induced by the parent compound, with this compound acting as a stable internal standard for precise quantification. medchemexpress.com

Proteomics , the study of the entire set of proteins expressed by a genome, can be used in conjunction with this compound to investigate its interactions with biological systems. Researchers can identify protein targets and off-targets, understand downstream effects on protein expression and signaling cascades, and uncover mechanisms of action. nih.govnih.gov For instance, studies could explore how etoperidone affects protein profiles in specific brain regions or cell types, with the deuterated standard ensuring accurate measurement in complex samples. The combination of proteomics and metabolomics, known as proteo-metabolomics, can create a more holistic picture of a drug's physiological impact, linking changes in protein expression to alterations in metabolic pathways. nih.govnih.gov

Table 1: Potential Applications of Multi-Omics in this compound Research

Omics Technology Research Application Potential Insights
Metabolomics Tracing and quantifying the metabolic fate of etoperidone. Identification of novel metabolites and elucidation of metabolic pathways. nih.govcreative-proteomics.com
Understanding the biochemical impact of the drug on cellular processes.
Proteomics Identifying protein binding partners and interaction networks. Discovery of direct drug targets and off-target effects. nih.gov
Analysis of changes in protein expression and post-translational modifications.
Multi-Omics Integrating data from metabolomics, proteomics, and genomics. A comprehensive, systems-level understanding of the drug's mechanism of action. nih.govarxiv.org
(Integrated) Identification of biomarkers for drug response and potential resistance. nih.gov

Development of Novel In Vitro and In Silico Models for Predictive Research Applications

The development of sophisticated in vitro and in silico models represents a significant frontier for research involving deuterated compounds like this compound. These models offer predictive power, reduce reliance on traditional testing methods, and allow for high-throughput screening.

Novel in vitro models , such as 3D cell cultures, organoids (e.g., brain organoids), and microphysiological systems (organs-on-a-chip), provide more biologically relevant environments to study drug metabolism and effects compared to traditional 2D cell cultures. researchgate.netfrontiersin.orgresearchgate.net For this compound, these advanced models can be used to:

Simulate the metabolism of etoperidone in a human-relevant context, for example, using liver spheroids or intestine-on-a-chip devices.

Investigate neuropharmacological effects in brain organoids, providing insights into its mechanism of action in a complex, multicellular environment. frontiersin.org

Assess potential cell-type-specific responses and toxicities with greater accuracy. researchgate.net

In silico models , which utilize computer simulations, are becoming increasingly powerful for predicting the properties of drug candidates. nih.gov Computational toxicology and physiologically based pharmacokinetic (PBPK) modeling can be applied to this compound to:

Predict its absorption, distribution, metabolism, and excretion (ADME) properties. nih.govresearchgate.net

Simulate the kinetic isotope effect, helping to understand how deuteration alters the metabolic profile compared to the non-deuterated parent compound.

Develop quantitative structure-activity relationship (QSAR) models to screen for potential biological activities or toxicities. frontiersin.orgcapes.gov.br

Table 2: Advanced Research Models for this compound

Model Type Specific Example Research Application
In Vitro Brain Organoids Studying neuropharmacological effects and metabolism in a 3D neural environment. frontiersin.org
Liver Spheroids/Organoids Investigating hepatic metabolism and potential hepatotoxicity. researchgate.net
Organs-on-a-Chip Simulating multi-organ interactions and pharmacokinetic profiles. researchgate.net
In Silico PBPK Modeling Predicting ADME properties and food-drug interactions. nih.govresearchgate.net
QSAR Models Screening for potential biological activities and toxicological endpoints. frontiersin.org
Molecular Dynamics Simulating interactions with target proteins (e.g., serotonin (B10506) receptors). nih.gov

Exploration of Deuterated Analogues in Specialized Research Fields (e.g., Neuroscience, Forensic Toxicology Research)

The unique properties of deuterated compounds like this compound make them particularly useful in specialized research areas such as neuroscience and forensic toxicology.

In neuroscience research , the primary application of deuterated compounds is to study the kinetic isotope effect, where the heavier deuterium (B1214612) atom slows down metabolic reactions at the site of substitution. nih.govnih.gov This can lead to an altered pharmacokinetic profile, potentially increasing drug exposure and half-life. While this compound is primarily used as an analytical standard, its characteristics are relevant to the broader study of deuterated neuropsychiatric drugs. Future research could explore:

Using this compound to precisely quantify the parent drug and its metabolites in preclinical models of neurological disorders. researchgate.net

Comparative studies between etoperidone and its deuterated analogues to investigate how altering metabolic stability affects efficacy and target engagement in the central nervous system. nih.govnih.gov

In forensic toxicology , the role of deuterated analogues as internal standards is well-established and indispensable. mdpi.com this compound is used for the accurate quantification of etoperidone in biological samples (e.g., blood, urine, hair) using techniques like liquid chromatography-mass spectrometry (LC-MS). researchgate.netresearchgate.netsemanticscholar.org The co-elution of the deuterated standard with the non-deuterated analyte allows for correction of matrix effects and variations in sample preparation and instrument response, ensuring reliable and reproducible results. mdpi.comsemanticscholar.org Emerging trends in this field include:

The development of more sensitive and rapid analytical methods for detecting a wide panel of psychoactive substances, where deuterated standards like this compound are crucial for method validation and routine analysis. mdpi.comlns.lu

Application in post-mortem toxicology to determine the contribution of etoperidone in intoxication cases. researchgate.netsemanticscholar.org

Table 3: Roles of this compound in Specialized Research Fields

Research Field Primary Role Key Advantages
Neuroscience Analytical Standard Accurate quantification of etoperidone in brain tissue and biofluids for pharmacokinetic studies. researchgate.net
Metabolic Tracer Studying the metabolic pathways of etoperidone in the central nervous system. nih.gov
Forensic Toxicology Internal Standard Ensures accuracy and precision in quantitative analysis by LC-MS. mdpi.comresearchgate.netsemanticscholar.org
Method Validation Essential for developing and validating robust analytical methods for clinical and forensic testing. lns.lu

Advancements in Deuterated Synthesis and Analytical Techniques for Research Compound Generation

Continued progress in chemical synthesis and analytical instrumentation is critical for the availability and application of research compounds like this compound.

Recent advancements in deuterated synthesis have focused on developing more efficient, selective, and scalable methods for deuterium incorporation. researchgate.netresearchgate.netcolab.ws These include:

Catalytic Hydrogen Isotope Exchange (HIE): This allows for the direct replacement of hydrogen with deuterium in late-stage synthesis, providing a more efficient route to deuterated molecules. researchgate.netresearchgate.net

Flow Chemistry: Continuous flow reactors offer improved control over reaction conditions, safety, and scalability for deuteration reactions. colab.ws

Photocatalysis: Visible-light photocatalysis has emerged as a mild and effective method for deuterium incorporation into various organic compounds. researchgate.net

These modern synthetic strategies can facilitate the production of this compound and other deuterated analogues with high isotopic purity and in greater yields, making them more accessible for research purposes. wiseguyreports.com

In parallel, advancements in analytical techniques continue to enhance the utility of deuterated standards. High-resolution mass spectrometry (HRMS) and advanced nuclear magnetic resonance (NMR) spectroscopy are pushing the boundaries of detection and structural elucidation. datahorizzonresearch.comacs.org Hydrogen/deuterium exchange mass spectrometry (HDX-MS) is a powerful technique for studying protein dynamics and interactions, where deuterated compounds can serve as important reference materials. acs.org The ongoing development of more sensitive and sophisticated analytical platforms will further solidify the essential role of compounds like this compound in quantitative and structural biology. wiseguyreports.comdatahorizzonresearch.com

Table 4: Modern Techniques for the Synthesis and Analysis of Deuterated Compounds

Category Technique Description Relevance to Etoperidone-d8 HCl
Synthesis Catalytic H/D Exchange Direct, selective incorporation of deuterium using a catalyst. researchgate.netresearchgate.net More efficient and cost-effective production.
Flow Chemistry Continuous processing for better control and scalability. colab.ws Facilitates larger scale synthesis for broader research use.
Photocatalysis Uses light to drive deuteration reactions under mild conditions. researchgate.net Provides alternative and green synthetic routes.
Analysis LC-HRMS Liquid chromatography combined with high-resolution mass spectrometry. Highly sensitive and specific quantification in complex matrices.
Advanced NMR High-field NMR for detailed structural analysis and purity assessment. datahorizzonresearch.com Confirms the position and extent of deuterium labeling.
HDX-MS Monitors deuterium uptake to probe protein conformation and dynamics. acs.org Can be used in studies to understand drug-protein interactions.

Q & A

Q. What safety protocols should be followed when handling Etoperidone-d8 Hydrochloride in laboratory settings?

  • Methodological Answer : Researchers must adhere to hazard-specific safety measures, including wearing nitrile gloves, lab coats, and eye protection. All procedures should be conducted in a fume hood to minimize inhalation risks. Training on emergency decontamination and spill management is mandatory before handling the compound. Safety Data Sheets (SDS) provided by the manufacturer should be reviewed, and deviations from protocols require approval from the Principal Investigator (PI) .

Q. How can researchers ensure the stability of this compound during storage and experimental use?

  • Methodological Answer : Stability testing should include monitoring temperature-controlled storage (e.g., 4°C) and assessing degradation via high-performance liquid chromatography (HPLC) or mass spectrometry. Accelerated stability studies under stress conditions (e.g., elevated temperature, humidity) can predict long-term degradation patterns. Analytical validation must follow pharmacopeial guidelines, such as those outlined for pyridoxine hydrochloride, ensuring method specificity and reproducibility .

Q. What analytical techniques are recommended for verifying the purity of this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are critical for structural confirmation and impurity profiling. Quantitative analysis should employ validated calibration curves with deuterated internal standards. Cross-validation with orthogonal methods (e.g., Fourier-transform infrared spectroscopy) ensures accuracy, particularly when batch-to-batch variability is observed .

Advanced Research Questions

Q. What methodological considerations are critical when designing in vitro release studies for this compound formulations?

  • Methodological Answer : Polymer selection (e.g., hydrophilic Eudragit RL100 vs. hydrophobic ethyl cellulose) must align with the desired release kinetics. Factorial experimental designs (e.g., 2³ designs) can optimize formulation variables like polymer ratios and matrix thickness. In vitro studies should use biorelevant media (e.g., simulated gastric fluid) and validate release mechanisms (e.g., diffusion-controlled vs. erosion-mediated) through mathematical modeling (e.g., zero-order or Higuchi kinetics) .

Q. How can researchers resolve discrepancies in pharmacokinetic data for this compound across different biological models?

  • Methodological Answer : Discrepancies may arise from interspecies metabolic differences or permeability variations in biological barriers (e.g., shed snake skin vs. mammalian skin). Comparative permeation studies using Franz diffusion cells can isolate model-specific variables. Statistical reconciliation should include multivariate analysis (e.g., ANOVA) and power calculations to assess sample size adequacy. Collaboration with bioinformatics experts is advised to model interspecies scaling factors .

Q. What strategies optimize the transdermal delivery efficiency of deuterated compounds like this compound?

  • Methodological Answer : Enhancing permeation requires balancing polymer hydrophilicity (to maximize water vapor transmission) and hydrophobicity (to sustain release). Formulations combining Eudragit RL100 with hydroxypropyl methylcellulose (HPMC) in an 8:2 ratio have demonstrated 24-hour sustained release in preclinical models. Pre-treatment of skin barriers with permeation enhancers (e.g., ethanol) or microneedle arrays can further improve bioavailability .

Data Contradiction and Validation

Q. How should conflicting cytotoxicity data for this compound be addressed in preclinical studies?

  • Methodological Answer : Contradictions may stem from cell line heterogeneity or assay interference (e.g., solvent toxicity from acetonitrile). Replicate experiments using standardized cell cultures (e.g., ATCC-certified lines) and solvent controls are essential. Cross-laboratory validation and meta-analysis of raw data (e.g., IC₅₀ values) can identify outliers. Transparent reporting of experimental conditions (e.g., incubation time, serum concentration) is critical for reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.